Cas no 1171549-94-2 (2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide)

2-ピリミジン-2-イリソインドリン-1-イミン・ヒドロブロミドは、有機合成中間体として重要な化合物です。ピリミジン環とイソインドリン骨格が結合した特異な構造を持ち、医薬品開発や材料科学分野での応用が期待されます。ヒドロブロミド塩としての高い安定性と結晶性が特徴で、取り扱いや精製が容易です。また、求核試薬との反応性に優れ、多様な誘導体合成の出発原料として有用です。X線結晶構造解析により立体配置が明確にされており、再現性の高い反応系設計が可能です。特にキナーゼ阻害剤などの生物活性化合物開発における中間体としての潜在性が注目されています。

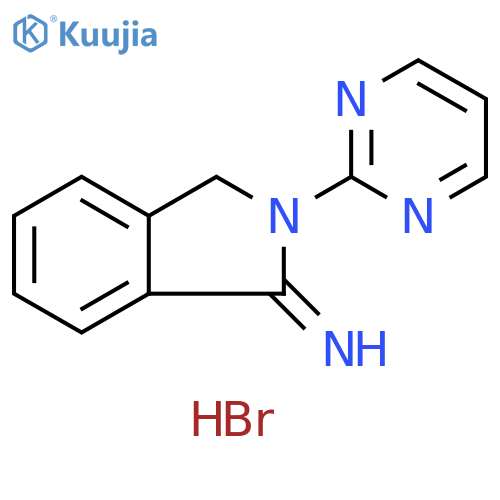

1171549-94-2 structure

商品名:2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide

CAS番号:1171549-94-2

MF:C12H11BrN4

メガワット:291.146540880203

CID:5097842

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindol-1-imine, 2,3-dihydro-2-(2-pyrimidinyl)-, hydrobromide (1:1)

- 2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide

-

- インチ: 1S/C12H10N4.BrH/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12;/h1-7,13H,8H2;1H

- InChIKey: CFYWRBQTWQASAZ-UHFFFAOYSA-N

- ほほえんだ: N=C1C2=CC=CC=C2CN1C1=NC=CC=N1.Br

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-1G |

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |

1171549-94-2 | 95% | 1g |

¥ 2,884.00 | 2023-03-15 | |

| Ambeed | A1007740-1g |

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide |

1171549-94-2 | 95% | 1g |

$484.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-1g |

2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |

1171549-94-2 | 95% | 1g |

¥4719.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-5G |

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |

1171549-94-2 | 95% | 5g |

¥ 8,639.00 | 2023-03-15 | |

| Ambeed | A1007740-5g |

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide |

1171549-94-2 | 95% | 5g |

$1405.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-5g |

2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |

1171549-94-2 | 95% | 5g |

¥14136.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21658-1-10G |

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide |

1171549-94-2 | 95% | 10g |

¥ 12,810.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376812-10g |

2-(Pyrimidin-2-yl)isoindolin-1-imine hydrobromide |

1171549-94-2 | 95% | 10g |

¥19565.00 | 2024-08-09 |

2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1171549-94-2 (2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 157047-98-8(Benzomalvin C)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1171549-94-2)2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide

清らかである:99%/99%

はかる:1g/5g

価格 ($):436.0/1264.0